molecular formula C20H16ClFN2O5 B12467590 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12467590
M. Wt: 418.8 g/mol
InChI Key: OQKSHIDEECSBNL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enolate. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, toluene, ethanol

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-bromophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Uniqueness

The uniqueness of 2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate lies in its specific combination of fluorophenyl and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16ClFN2O5

Molecular Weight

418.8 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H16ClFN2O5/c21-15-5-1-13(2-6-15)19(27)23-24-10-14(9-18(24)26)20(28)29-11-17(25)12-3-7-16(22)8-4-12/h1-8,14H,9-11H2,(H,23,27)

InChI Key

OQKSHIDEECSBNL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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